(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H23F2NOS2 and its molecular weight is 407.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel compounds related to the specified chemical structure have been synthesized and characterized, employing techniques like UV, IR, NMR, and mass spectrometry. These studies focus on structural optimization, theoretical vibrational spectra interpretation using density functional theory calculations, and analyzing structural changes due to electron withdrawing group substitution. Such research provides insights into the molecular structure and properties of these compounds (Shahana & Yardily, 2020).
Molecular Docking Studies
- Molecular docking studies are carried out to understand the antibacterial activity of compounds similar to the specified chemical. This involves using software like Hex 8.0 to simulate the interaction between the compound and target proteins, providing valuable insights into potential therapeutic applications (Shahana & Yardily, 2020).
Anti-Mycobacterial Agents
- Research into similar compounds has shown that certain derivatives can function as anti-mycobacterial agents. This includes studies on the synthesis of phenyl cyclopropyl methanones and their efficacy against M. tuberculosis, demonstrating the potential of these compounds in treating bacterial infections (Dwivedi et al., 2005).
Photochemistry and Polymer Science
- In the realm of material science, derivatives of the compound have been studied for their photochemical properties. Research includes examining the reactions of polyfluorochalcones and their potential applications in polymer science and material engineering (Shmuilovich et al., 2011).
Biological Evaluation of Complexes
- Studies also involve the synthesis and biological evaluation of complexes related to the specified compound. This includes examining their interaction with various biological targets, providing a foundation for developing new therapeutic agents (Gantsho et al., 2019).
Thermodynamic Analysis
- The thermodynamic properties of derivatives have been analyzed to understand their interaction with biological receptors. This type of research is crucial in drug development, particularly in designing compounds with specific binding properties (Dalpiaz et al., 2002).
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NOS2/c22-15-5-6-17(23)16(14-15)18-7-10-24(11-13-26-18)20(25)21(8-1-2-9-21)19-4-3-12-27-19/h3-6,12,14,18H,1-2,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXANCHHGJJTXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.